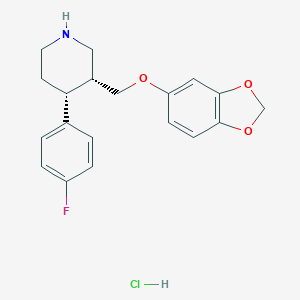
cis-(-)-Paroxetine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-(-)-Paroxetine Hydrochloride: is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is the hydrochloride salt form of cis-(-)-paroxetine, which is a chiral compound with significant pharmacological activity. This compound is known for its efficacy in treating major depressive disorder, anxiety disorders, and other related conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-(-)-paroxetine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the key intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of a substituted phenol with a suitable alkylating agent.
Cyclization: The intermediate undergoes cyclization to form a tetrahydropyridine derivative.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Formation of hydrochloride salt: The desired cis-(-)-enantiomer is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: cis-(-)-Paroxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into its reduced forms, such as secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds.
科学的研究の応用
cis-(-)-Paroxetine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of chiral separation techniques and enantiomeric purity.
Biology: It serves as a tool to study the role of serotonin in various biological processes.
Medicine: It is extensively researched for its therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Industry: It is used in the pharmaceutical industry for the development of new antidepressant drugs and formulations.
作用機序
cis-(-)-Paroxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter (SERT) and blocks its function, preventing the reabsorption of serotonin. This action is believed to contribute to its antidepressant and anxiolytic effects.
類似化合物との比較
Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline Hydrochloride: Also an SSRI, known for its efficacy in treating depression and anxiety.
Citalopram Hydrobromide: An SSRI with a different pharmacokinetic profile.
Uniqueness: cis-(-)-Paroxetine hydrochloride is unique due to its specific chiral configuration, which contributes to its distinct pharmacological profile. It has a higher affinity for the serotonin transporter compared to some other SSRIs, making it particularly effective in certain patient populations.
生物活性
Cis-(-)-Paroxetine Hydrochloride is a stereoisomer of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its chemical structure, which includes two chiral centers leading to four possible stereoisomers: trans(+/-) and cis(+/-). The active form in clinical use is the trans(-) configuration, while the cis isomers are generally considered impurities with limited therapeutic efficacy .
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClFNO3 |
| Molecular Weight | 345.84 g/mol |
| Solubility | Slightly soluble in water |
| Polymorphic Forms | Hemihydrate, Anhydrate A, B, C |
Pharmacological Activity
This compound exhibits several pharmacological activities, primarily as a serotonin uptake inhibitor. It has been shown to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, contributing to its antidepressant and anxiolytic effects .
The mechanism of action involves the inhibition of the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft. Recent studies have demonstrated that paroxetine binding to SERT is influenced by various structural modifications. For instance, brominated and iodinated derivatives of paroxetine exhibited decreased potency in inhibiting serotonin transport compared to the parent compound .
Study on Anticancer Activity
Recent research has indicated that this compound may possess anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that it could be explored as an adjunct therapy in oncology settings .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has a half-life similar to its trans counterpart, with absorption rates affected by food intake and metabolic pathways. A bioequivalence study indicated comparable pharmacokinetic profiles under controlled conditions .
Table 2: Pharmacokinetic Parameters
| Parameter | cis-(-)-Paroxetine HCl | Reference (trans) |
|---|---|---|
| AUC0-t (ng.h/ml) | 102 ± 138 | 100 ± 127 |
| Cmax (ng/ml) | 5.7 ± 4.2 | 5.5 ± 3.9 |
| tmax (h) | 5.0 (3.0 – 7.5) | 5.5 (3.5 – 7.5) |
| t1/2 (h) | 18 ± 11 | 17 ± 12 |
特性
CAS番号 |
105813-04-5 |
|---|---|
分子式 |
C19H21ClFNO3 |
分子量 |
365.8 g/mol |
IUPAC名 |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |
InChIキー |
GELRVIPPMNMYGS-SQQLFYIASA-N |
SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
異性体SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
正規SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















